
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester
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Overview
Description
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with benzyloxyamino and carboxylic acid ester groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or diamines.
Introduction of Benzyloxyamino Group: The benzyloxyamino group can be introduced via nucleophilic substitution reactions, where a benzylamine derivative reacts with a suitable electrophile on the piperidine ring.
Esterification: The carboxylic acid groups on the piperidine ring can be esterified using reagents such as tert-butyl alcohol and methanol in the presence of acid catalysts to form the tert-butyl ester and methyl ester, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester can undergo various chemical reactions, including:
Oxidation: The benzyloxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxyamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their mechanism of action.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyamino group can form hydrogen bonds or electrostatic interactions with active sites, while the ester groups can influence the compound’s solubility and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-5-(hydroxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester: Similar structure but with a hydroxyamino group instead of benzyloxyamino.
(2S,5R)-5-(methoxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester: Similar structure but with a methoxyamino group instead of benzyloxyamino.
Uniqueness
The presence of the benzyloxyamino group in (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and organic synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, particularly with attention to stereochemical control?
- Methodological Answer : Multi-step synthesis is typically required, starting with piperidine ring formation followed by sequential protection of carboxylic acid groups. Key steps include:
- Stereoselective introduction of the benzyloxyamino group via reductive amination or nucleophilic substitution under controlled pH (e.g., using ammonium acetate buffer, pH 6.5, to stabilize intermediates) .
- Protection of carboxylic acids using <i>tert</i>-butyl and methyl esters. For example, <i>tert</i>-butyl protection is often achieved via reaction with Boc anhydride in the presence of a base like potassium carbonate .
- Palladium-catalyzed reductive cyclization (as seen in analogous piperidine derivatives) to ensure regioselectivity and minimize side products .
Q. How can impurities and epimeric byproducts be identified and quantified during synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm).
- Mobile phase : Gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid to resolve epimers and impurities .
- Buffer preparation : Dissolve 15.4 g ammonium acetate in 1 L water, adjust to pH 6.5 with acetic acid for stability testing .
- Validation : Spike samples with known impurities (e.g., tert-butyl-deprotected analogs) to confirm retention times .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm ester protection and benzyloxyamino group placement. DMSO-<i>d</i>6 is preferred for resolving amine protons .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, especially for detecting deprotection byproducts .
- Chiral HPLC : To verify enantiomeric excess, use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress epimerization at the (2S,5R) stereocenters during synthesis?
- Methodological Answer :
- Low-temperature reactions : Perform critical steps (e.g., esterification) at –78°C using LDA (lithium diisopropylamide) as a base to minimize racemization .
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of the benzyloxyamino group, which can destabilize stereocenters .
- Kinetic vs. thermodynamic control : For example, rapid quenching of intermediates after amide bond formation reduces epimerization .
Q. What stability challenges arise under acidic/basic conditions, and how can degradation pathways be mitigated?
- Methodological Answer :
- Acidic conditions : The <i>tert</i>-butyl ester is prone to hydrolysis. Stabilize by buffering reactions at pH 6.5–7.0 and avoiding strong acids (e.g., HCl) in aqueous media .
- Basic conditions : Methyl esters may undergo saponification. Use aprotic solvents (e.g., THF) and mild bases (e.g., K2CO3) at ≤20°C .
- Degradation studies : Accelerated stability testing at 40°C/75% RH for 4 weeks can identify vulnerable functional groups .
Q. How can computational modeling assist in predicting the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- DFT calculations : Model the energy barriers for epimerization or ester hydrolysis using software like Gaussian. Compare with experimental data to refine reaction pathways .
- Molecular docking : Predict binding affinity to enzymes (e.g., proteases) by simulating interactions between the benzyloxyamino group and active sites .
- QM/MM simulations : Study solvent effects on stability, particularly for the tert-butyl ester in polar environments .
Properties
Molecular Formula |
C19H28N2O5 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-15(10-11-16(21)17(22)24-4)20-25-13-14-8-6-5-7-9-14/h5-9,15-16,20H,10-13H2,1-4H3 |
InChI Key |
WSPDYWKEWXLWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
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